molecular formula C16H14ClN3O3S B3636281 N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide

Cat. No.: B3636281
M. Wt: 363.8 g/mol
InChI Key: KEHXNTHLNHZCFW-UHFFFAOYSA-N
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Description

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide is a complex organic compound with a molecular formula of C16H15ClN3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require refluxing in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups on the benzamide ring enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-carbamoylphenyl)carbamothioyl]-3-chloro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-23-13-7-6-9(8-11(13)17)15(22)20-16(24)19-12-5-3-2-4-10(12)14(18)21/h2-8H,1H3,(H2,18,21)(H2,19,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHXNTHLNHZCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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